

Spectroscopic and Synthetic Profile of 3-Chloro-6-methoxypyridazine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-6-methoxypyridazine

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This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Chloro-6-methoxypyridazine**, a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Included are detailed experimental protocols and a visual representation of its synthetic pathway.

Spectroscopic Data Analysis

The structural elucidation of **3-Chloro-6-methoxypyridazine** has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are crucial for confirming the molecular structure of **3-Chloro-6-methoxypyridazine**. The data presented below has been compiled from various sources, with chemical shifts reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for **3-Chloro-6-methoxypyridazine**

Chemical Shift (δ ppm)	Multiplicity	Assignment
~7.6	Doublet	H-4
~7.0	Doublet	H-5
4.1	Singlet	-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data for **3-Chloro-6-methoxypyridazine**

Chemical Shift (δ ppm)	Assignment
162.2	C-6
148.9	C-3
129.8	C-4
123.9	C-5
55.0	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **3-Chloro-6-methoxypyridazine** reveals characteristic absorption bands corresponding to its functional groups. The data is available through the NIST Chemistry WebBook and key vibrational modes are summarized below.

Table 3: Key IR Absorption Bands for **3-Chloro-6-methoxypyridazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (methoxy)
1600-1470	Strong	C=N and C=C stretch (pyridazine ring)
1280-1030	Strong	C-O stretch (methoxy)
~850	Strong	C-Cl stretch

Mass Spectrometry (MS)

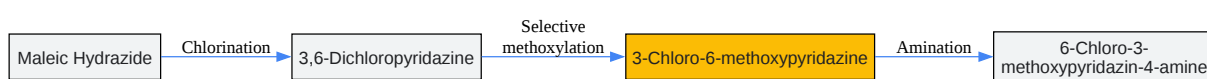
Electron ionization mass spectrometry (EI-MS) of **3-Chloro-6-methoxypyridazine** provides valuable information about its molecular weight and fragmentation pattern. The NIST Chemistry WebBook is a primary source for this data.^[1]

Table 4: Mass Spectrometry Data for **3-Chloro-6-methoxypyridazine**

m/z	Relative Intensity (%)	Assignment
144	100	[M] ⁺ (Molecular Ion)
115	~60	[M-CHO] ⁺
101	~50	[M-CH ₃ -CO] ⁺
75	~40	[C ₃ H ₃ N ₂] ⁺

Synthetic Pathway

3-Chloro-6-methoxypyridazine is synthesized through a multi-step process, which is a critical piece of information for researchers working on derivatives of this compound. The synthetic route is outlined in the diagram below.



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Synthetic route to **3-Chloro-6-methoxypyridazine** and a derivative.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of **3-Chloro-6-methoxypyridazine**.

NMR Spectroscopy

A sample of approximately 5-10 mg of **3-Chloro-6-methoxypyridazine** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the assignment of signals, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.

FT-IR Spectroscopy

For solid samples, the thin solid film method is commonly used. A small amount of the solid compound is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The IR spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the sample is introduced into the instrument, where it is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

This guide serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of **3-Chloro-6-methoxypyridazine** and its derivatives. The provided spectroscopic data and protocols are intended to facilitate further research and development in medicinal and agricultural chemistry.

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References

- 1. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

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